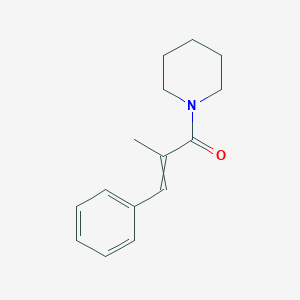

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Description

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a piperidine substituent at the carbonyl position and a phenyl group at the β-carbon. This structural motif is critical for its reactivity and biological interactions, particularly in covalent binding to target proteins via Michael addition or nucleophilic attack at the α,β-unsaturated carbonyl system .

Properties

CAS No. |

599188-60-0 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-methyl-3-phenyl-1-piperidin-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H19NO/c1-13(12-14-8-4-2-5-9-14)15(17)16-10-6-3-7-11-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |

InChI Key |

VHKRGAWQNPZMFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one typically involves the condensation of piperidine with an appropriate α,β-unsaturated ketone. One common method is the reaction of piperidine with 2-methyl-3-phenylpropenal under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the piperidine derivative .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogues and their variations:

Key Observations :

- Piperidine Positioning: Replacement of the phenyl group with a quinoline (as in ) improves antibacterial activity but reduces solubility due to increased aromaticity .

- α,β-Unsaturation: The enone system in the target compound enables covalent binding to cysteine residues (e.g., BTK’s Cys481), unlike saturated analogues such as 1-(4-(piperidin-1-yl)phenyl)propan-1-one, which lack this reactivity .

- Methyl vs.

Physicochemical Properties

- Lipophilicity: LogP values for piperidine-containing enones range from 2.5–3.5, with the target compound’s 3-phenyl group contributing to higher hydrophobicity than 4-methylphenyl analogues .

- Solubility : Introduction of polar groups (e.g., methoxy in ) improves aqueous solubility but may compromise blood-brain barrier penetration .

Biological Activity

2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one, a compound of significant interest in medicinal chemistry, is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is . It features a piperidine ring, which is often associated with various biological activities, including neuroactivity and anticancer properties. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one. In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis |

| HepG2 | 12.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses antibacterial and antifungal activities against various pathogens, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 5 μg/mL |

| Escherichia coli | Bacteriostatic | 10 μg/mL |

| Candida albicans | Fungicidal | 15 μg/mL |

The biological activity of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : The compound has been shown to enhance caspase activity, a critical step in the apoptotic pathway .

- Antimicrobial Mechanisms : The exact mechanisms underlying its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

A notable study explored the effects of this compound on MDA-MB-231 cells, revealing that treatment at concentrations as low as 1 μM resulted in significant morphological changes indicative of apoptosis. Additionally, flow cytometry analysis confirmed an increase in sub-G1 phase cells, further supporting its role as an apoptosis inducer .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation | NaOH/EtOH, 65°C, 12h | 78 | >95% | |

| Recrystallization | Ethanol:H₂O (3:1), −20°C | – | 99% |

How can researchers employ structure-activity relationship (SAR) analysis to optimize the biological activity of this chalcone derivative?

Advanced Research Question

SAR studies should focus on substituent effects at the phenyl and piperidinyl groups:

- Bioisosteric Replacement : Use software like BROOD or SwissBioisosteres to replace the methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. This modulates electronic properties and enhances target binding .

- Matched Molecular Pair (MMP) Analysis : Compare activity differences between analogs using Tanimoto coefficients (MACCS keys) to identify critical substituents. For example, nitro groups at the para position improved antitubercular MIC values in related chalcones .

What strategies resolve discrepancies in biological activity data across assay conditions?

Advanced Research Question

Contradictions often arise from assay variability (e.g., pH, solvent). Methodological solutions include:

- Standardized Solvent Systems : Use DMSO concentrations <1% (v/v) to avoid cytotoxicity artifacts. Pre-screen for compound solubility via dynamic light scattering (DLS) .

- Dose-Response Redundancy : Conduct triplicate assays with internal controls (e.g., Ibrutinib for kinase inhibition) to validate IC₅₀ values. Statistical tools like Grubbs’ test can identify outliers .

Which spectroscopic techniques reliably characterize the structural integrity of this compound?

Basic Research Question

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-N vibration at ~1013 cm⁻¹. Absence of OH stretches (~3200 cm⁻¹) indicates successful dehydration .

- ¹H-NMR : Piperidine protons appear as multiplets at δ 1.59–1.60 ppm, while the enone system shows coupling constants (J = 15–16 Hz) for trans-configuration .

Q. Table 2: Spectroscopic Data for a Structural Analog

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| FT-IR | 1700 cm⁻¹ (C=O), 1013 cm⁻¹ (C-N) | |

| ¹H-NMR | δ 7.22–7.24 ppm (aromatic H), δ 3.69 (CH₂) |

How can DFT enhance understanding of electronic properties for nonlinear optical (NLO) applications?

Advanced Research Question

- Computational Modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate dipole moment (μ), polarizability (α), and hyperpolarizability (β). High β values (>100 × 10⁻³⁰ esu) suggest strong NLO activity .

- Charge Transfer Analysis : Frontier molecular orbital (FMO) plots visualize electron density shifts from donor (piperidinyl) to acceptor (enone) groups, correlating with experimental UV-Vis λmax shifts .

What crystallographic protocols in SHELXL ensure accurate crystal structure determination?

Advanced Research Question

- Refinement Parameters : Use SHELXL-2018 with full-matrix least-squares refinement. Key commands include

L.S. 10(large shifts) andACTA(absorption correction) . - Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to classify motifs (e.g., R₂²(8) for dimeric rings). Hydrogen bond distances (2.8–3.2 Å) validate packing stability .

Q. Notes

- Structural analogs and methodologies are generalized from evidence; experimental validation for the target compound is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.